1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate
Overview
Description
“1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C20H29NO4 . It has a molecular weight of 347.449 . The compound is also known by other names such as “1-O-tert-butyl 3-O-ethyl 3-benzylpiperidine-1,3-dicarboxylate” and "3-Benzylpiperidine-1,3-Dicarboxylic Acid 1-Tert- Butyl Ester 3-Ethyl Ester" .
Molecular Structure Analysis
The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 431.8±38.0 °C at 760 mmHg . The exact mass of the compound is 347.209656 . The compound has a LogP value of 4.26, indicating its lipophilicity .Physical And Chemical Properties Analysis
The compound has a flash point of 214.9±26.8 °C . It has a vapour pressure of 0.0±1.0 mmHg at 25°C . The index of refraction of the compound is 1.521 .Scientific Research Applications
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Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis started from commercially available 4-bromo-1H-indole. The title compound was synthesized using simple reagents .
- Results or Outcomes : The newly synthesized compounds were characterized by spectral data .
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Critical Review of the Various Reaction Mechanisms for Glycerol Etherification
- Application Summary : This review provides in-depth coverage of numerous mechanisms available for the etherification process of glycerol, including alcohol solvent, olefin solvent and solvent-free routes along with products that are formed at various stages of the reaction .
- Methods of Application : The etherification process of glycerol includes alcohol solvent, olefin solvent and solvent-free routes .
- Results or Outcomes : Mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG) are the three general ether compounds obtained through tert-butyl alcohol (TBA) etherification .
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Nomenclature of t-butyl substituents
- Application Summary : This is a discussion on the nomenclature of t-butyl substituents according to IUPAC nomenclature .
- Methods of Application : The discussion revolves around whether the tBu group should be written as “tert-butyl” or "1,1-dimethylethyl" .
- Results or Outcomes : The preferred prefix for −C(CH3)3 is “tert-butyl” according to Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) (P-57.1.2) .
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Synthesis and characterization of new benzyl-protected 2-iodo-4-tert
- Application Summary : This paper discusses the synthesis and characterization of new benzyl-protected 2-iodo-4-tert .
- Methods of Application : The paper discusses the essential role of the ligand in the halogen exchange reaction .
- Results or Outcomes : The paper provides a detailed discussion on the synthesis and characterization of the compound .
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-benzylpiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-5-24-17(22)20(14-16-10-7-6-8-11-16)12-9-13-21(15-20)18(23)25-19(2,3)4/h6-8,10-11H,5,9,12-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGGNYIHGLOCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599281 | |
Record name | 1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate | |
CAS RN |
170842-80-5 | |
Record name | 1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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